3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine
Overview
Description
3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains both fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine typically involves the use of fluorinated building blocks and pyridine derivatives. One common method involves the nucleophilic substitution reaction of a suitable pyridine precursor with a fluorinating agent. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances the compound’s ability to form strong hydrogen bonds and hydrophobic interactions, leading to high binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine
- 3-Fluoro-2-(pyridin-2-yl)-5-(trifluoromethyl)pyridine
- 3-Fluoro-2-(pyridin-3-yl)-4-(trifluoromethyl)pyridine
Uniqueness
3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of molecules with tailored biological activity and physicochemical properties.
Properties
IUPAC Name |
3-fluoro-2-pyridin-3-yl-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2/c12-9-4-8(11(13,14)15)6-17-10(9)7-2-1-3-16-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODICVOENRTSFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=N2)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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